molecular formula C19H27N3O2 B6060449 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine

7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B6060449
M. Wt: 329.4 g/mol
InChI Key: ZZPONEQTYFCQQO-UHFFFAOYSA-N
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Description

7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31001074 and is a selective and potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway.

Mechanism of Action

7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine inhibits JNK activity by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates and leads to the inhibition of the JNK pathway. This inhibition has been shown to have anti-inflammatory, anti-apoptotic, and pro-survival effects in various cell types.
Biochemical and Physiological Effects:
The inhibition of the JNK pathway by 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to have various biochemical and physiological effects. These include the inhibition of apoptosis, the reduction of inflammation, and the promotion of cell survival. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine in lab experiments is its selectivity and potency for the JNK pathway. This allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine. One direction is the development of more potent and selective inhibitors of the JNK pathway. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases. Finally, the use of this compound as a tool in the study of the JNK pathway and its role in cellular signaling is an area of ongoing research.

Synthesis Methods

The synthesis of 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been described in several research papers. One of the most widely used methods involves the reaction of 2-aminopyridine with 2-(4-methylpentyl)-4-morpholinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to obtain the final product. This method has been optimized to produce high yields of pure compound.

Scientific Research Applications

The JNK pathway has been implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders. Therefore, the development of selective and potent inhibitors of this pathway has been a major focus of research. 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to inhibit JNK activity in vitro and in vivo and has demonstrated efficacy in animal models of various diseases. This compound has also been used as a tool in the study of the JNK pathway and its role in cellular signaling.

properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)-[2-(4-methylpentyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)5-4-6-16-12-22(9-10-24-16)19(23)17-13-21-8-7-15(3)11-18(21)20-17/h7-8,11,13-14,16H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPONEQTYFCQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N3CCOC(C3)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine

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